
3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole is a chemical compound known for its unique structure and properties It features a piperidine ring attached to an isoxazole ring, with a trifluoromethyl group at the 5-position of the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. The yields of the target product can range from 55% to 92%, depending on the specific reaction conditions and reagents used .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yields and purity of the product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different isoxazole derivatives, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact with biological membranes and proteins effectively. The piperidine ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-piperidin-4-yl-benzo[d]isoxazole: This compound has a similar structure but features a fluorine atom instead of a trifluoromethyl group.
1-(4-(trifluoromethyl)benzyl)piperidin-4-one: This compound also contains a trifluoromethyl group but has a different core structure.
Uniqueness
3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole is unique due to the presence of both the piperidine and isoxazole rings, along with the trifluoromethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11F3N2O |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
3-piperidin-4-yl-5-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)8-5-7(14-15-8)6-1-3-13-4-2-6/h5-6,13H,1-4H2 |
InChI Key |
VGJMPQHDEXSBEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NOC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{(2'R,3'R)-4'-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5'-methyl-2',3'-dihydro-2,3'-bifuran-2'-yl}ethanone](/img/structure/B12858166.png)
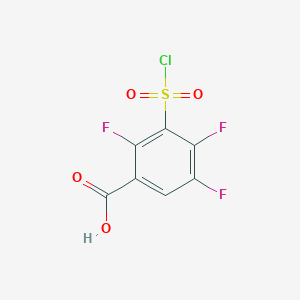
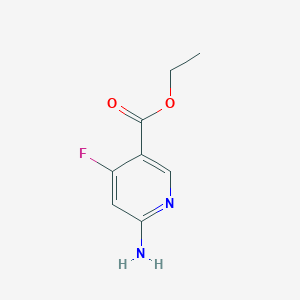
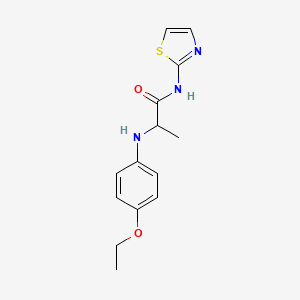
![N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide](/img/structure/B12858193.png)
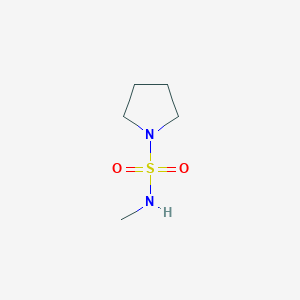
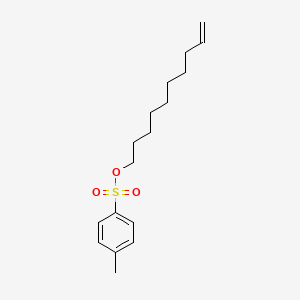
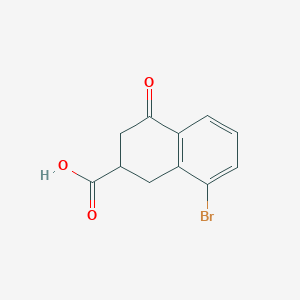


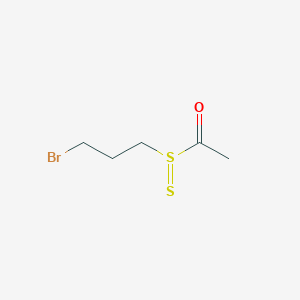
![3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride](/img/structure/B12858233.png)
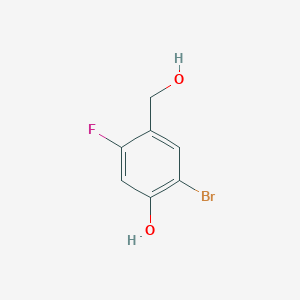
![(Z)-6,6'-Dibromo-7,7'-difluoro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12858254.png)
